Methyl 3-hydroxy-4-(hydroxymethyl)benzoate
Overview
Description
Methyl 3-hydroxy-4-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, featuring both hydroxyl and ester functional groups
Safety and Hazards
“Methyl 3-hydroxy-4-(hydroxymethyl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid contact with skin, eyes, or clothing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxy-4-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxy-4-(hydroxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-hydroxy-4-carboxybenzoic acid.
Reduction: Methyl 3-hydroxy-4-(hydroxymethyl)benzyl alcohol.
Substitution: Methyl 3-hydroxy-4-(alkoxymethyl)benzoate.
Scientific Research Applications
Methyl 3-hydroxy-4-(hydroxymethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving benzoate derivatives.
Industry: It is used in the production of polymers, resins, and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which methyl 3-hydroxy-4-(hydroxymethyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes involved in the metabolism of benzoate derivatives, influencing pathways such as the synthesis of coenzymes and other essential biomolecules.
Comparison with Similar Compounds
Methyl 4-hydroxybenzoate (Methyl paraben): Commonly used as a preservative in cosmetics and pharmaceuticals.
Methyl 3-hydroxybenzoate: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
Methyl 4-(hydroxymethyl)benzoate: Similar structure but with the hydroxymethyl group in a different position, affecting its reactivity and applications.
Uniqueness: Methyl 3-hydroxy-4-(hydroxymethyl)benzoate is unique due to the presence of both hydroxyl and hydroxymethyl groups, which provide multiple sites for chemical modification. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
methyl 3-hydroxy-4-(hydroxymethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4,10-11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKROFXTOPMVEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515209 | |
Record name | Methyl 3-hydroxy-4-(hydroxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71780-40-0 | |
Record name | Methyl 3-hydroxy-4-(hydroxymethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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